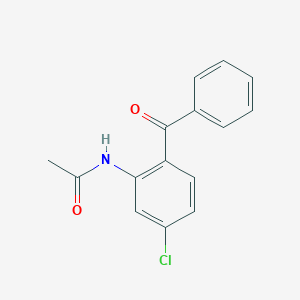
2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthaldehyde core with a semicarbazone functional group, which is known for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone typically involves the reaction of 2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the semicarbazone group to amines or hydrazones.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines, hydrazones
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone involves its interaction with molecular targets such as enzymes or receptors. The semicarbazone group can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Fluorobenzyl)oxy)-3-methoxybenzaldehyde
- 4-((4-Fluorobenzyl)oxy)benzaldehyde
- 2-((4-Fluorobenzyl)oxy)naphthalene-1-carbaldehyde
Uniqueness
Compared to similar compounds, 2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone stands out due to its semicarbazone functional group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
765910-04-1 |
|---|---|
Formule moléculaire |
C19H16FN3O2 |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
[(E)-[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methylideneamino]urea |
InChI |
InChI=1S/C19H16FN3O2/c20-15-8-5-13(6-9-15)12-25-18-10-7-14-3-1-2-4-16(14)17(18)11-22-23-19(21)24/h1-11H,12H2,(H3,21,23,24)/b22-11+ |
Clé InChI |
RIKLVNVOUBJJNG-SSDVNMTOSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)N)OCC3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)N)OCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/new.no-structure.jpg)





![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013401.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B12013419.png)

![1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12013432.png)
![2-chloro-N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide](/img/structure/B12013433.png)
![5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013440.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12013444.png)
![2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B12013449.png)
